Comparative Technical Analysis: Dimethylenastron vs. Monastrol as Kinesin-5 (Eg5) Inhibitors
Comparative Technical Analysis: Dimethylenastron vs. Monastrol as Kinesin-5 (Eg5) Inhibitors
[1][2][3][4][5][6]
Executive Technical Summary
This guide provides a rigorous technical comparison between Monastrol , the prototype small-molecule inhibitor of Kinesin-5 (Eg5/KIF11), and Dimethylenastron , a structurally optimized second-generation analogue. While Monastrol served as the foundational chemical probe establishing Eg5 as a viable antimitotic target, its utility is limited by moderate potency (IC50 ~14–50 µM) and poor metabolic stability. Dimethylenastron addresses these deficits through scaffold rigidification, achieving a >100-fold increase in potency (IC50 ~200 nM) while retaining high specificity for the
Structural Pharmacology & Mechanism
The Dihydropyrimidine (DHPM) Scaffold
Both compounds belong to the dihydropyrimidine class, synthesized via the Biginelli reaction.[1] They function as allosteric, ATP-uncompetitive inhibitors . They do not compete with ATP or microtubules for binding; instead, they bind to a specific hydrophobic pocket formed by helix
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Monastrol: The parent compound.[2] Its flexibility allows for rapid dissociation, contributing to its lower potency.
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Dimethylenastron: Features a conformationally rigidified bicyclic scaffold (often described as a cyclic ketone analogue).[3][4] This structural constraint reduces the entropic penalty of binding and optimizes hydrophobic interactions within the allosteric pocket, specifically enhancing contacts with Tyr211 and Glu116 .
Mechanism of Inhibition
Binding of either inhibitor induces a conformational change in the Eg5 motor domain that:
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Traps the Motor in an ADP-Bound State: The inhibitor locks the switch II cluster, preventing the release of ADP.
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Disables Neck Linker Docking: This prevents the force-generating power stroke.
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Induces Monoastral Spindles: Without the outward pushing force of Eg5, the centrosomes cannot separate, resulting in a characteristic "monoaster" microtubule array and subsequent mitotic arrest (Prometaphase).
Pathway Visualization
The following diagram illustrates the kinetic arrest mechanism induced by Dimethylenastron/Monastrol.
Caption: Kinetic trapping of Eg5. Inhibitors bind the Eg5-ADP complex, preventing ADP release and decoupling the catalytic cycle from mechanical force generation.[5]
Comparative Potency & Specificity Profile
The following data aggregates consensus values from biochemical (ATPase) and cellular (Phenotypic) assays.
| Feature | Monastrol | Dimethylenastron | Comparative Insight |
| CAS Number | 254753-54-3 | 863774-58-7 | |
| Primary Target | Kinesin-5 (Eg5/KIF11) | Kinesin-5 (Eg5/KIF11) | Both target the same allosteric site. |
| Biochemical IC50 (ATPase) | 14 – 50 µM | ~200 nM | Dimethylenastron is ~100x more potent. |
| Cellular EC50 (Mitotic Arrest) | ~20 – 50 µM | ~200 – 600 nM | Monastrol requires high concentrations, increasing off-target risk. |
| Reversibility | Reversible | Reversible | Both allow washout experiments. |
| Stereoselectivity | (S)-enantiomer active | (S)-enantiomer active | Racemic mixtures are often sold; purified (S)-form is more potent. |
| Specificity | High (Eg5 specific) | High (Eg5 specific) | Neither inhibits Tubulin, MKLP1, or CENP-E at relevant doses. |
| Solubility | DMSO (Good), Aqueous (Poor) | DMSO (Good), Aqueous (Poor) | Dimethylenastron has slightly better lipophilicity profiles for cell entry. |
Key Specificity Note: Unlike taxanes or vinca alkaloids, neither compound binds tubulin directly. This results in a lack of neurotoxicity in in vivo models, a major advantage of Kinesin-5 inhibitors over traditional microtubule poisons.
Experimental Protocols
To ensure data integrity, the following protocols utilize Dimethylenastron as the primary probe due to its superior potency, with Monastrol serving as a historical reference control.
Protocol A: Kinesin-5 ATPase Hydrolysis Assay
Objective: Quantify the biochemical inhibition of Eg5 motor activity.
Reagents:
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Recombinant Human Eg5 Motor Domain (1–370 aa).
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Microtubules (Taxol-stabilized).
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ATP (1 mM stock).
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Detection System: Malachite Green Phosphate Assay (colorimetric detection of inorganic phosphate, Pi).
Workflow:
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Preparation: Dilute Eg5 protein to 10–20 nM in Assay Buffer (15 mM PIPES pH 7.0, 5 mM MgCl2, 1 mM EGTA, 20 µM Taxol).
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Inhibitor Incubation: Add Dimethylenastron (serial dilution: 1 nM to 10 µM) or Monastrol (1 µM to 500 µM) to the reaction plate. Include a DMSO-only control (0% inhibition).
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Substrate Addition: Add polymerized microtubules (1 µM final) and ATP (1 mM final) to initiate the reaction.
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Incubation: Incubate at 25°C for 30 minutes.
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Termination: Add Malachite Green Reagent to quench the reaction.
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Readout: Measure Absorbance at 620–650 nm after 15 minutes.
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Analysis: Plot OD vs. log[Inhibitor]. Fit to a 4-parameter logistic equation to determine IC50.
Protocol B: Phenotypic Monoaster Screening (Immunofluorescence)
Objective: Validate cellular permeability and on-target effect (Monoaster formation).
Workflow Visualization:
Caption: Standardized Immunofluorescence workflow for assessing Kinesin-5 inhibition phenotypes.
Step-by-Step Methodology:
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Cell Seeding: Plate HeLa or U2OS cells on glass coverslips. Allow to attach for 24h.
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Synchronization (Optional): For higher mitotic index, synchronize with Thymidine block or release from serum starvation.
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Treatment:
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Incubation: Incubate for 4–8 hours. (Prolonged incubation >24h leads to apoptosis/slippage).
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Fixation: Fix with methanol (-20°C) for 5 min (preserves microtubule structure best) or 4% PFA.
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Staining:
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Microtubules: Anti-
-tubulin (Green). -
Centrosomes: Anti-gamma-tubulin or Pericentrin (Red).
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DNA: DAPI (Blue).
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Quantification: Count 200 mitotic cells per condition.
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Success Criteria: >80% of mitotic cells in the treated group should display the "Rosette" monoaster phenotype (chromosomes arranged in a circle around a single centrosome cluster).
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Implications for Drug Development[3][8]
While Monastrol was a breakthrough "tool compound," it failed as a clinical candidate due to low potency and the high dosages required, which induced non-specific toxicity. Dimethylenastron represents a successful "Hit-to-Lead" optimization.
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Structure-Activity Relationship (SAR): The transition from Monastrol to Dimethylenastron highlights the importance of conformational restriction . By locking the DHPM ring into a configuration that mimics the bound state, the entropic cost of binding is reduced, significantly improving affinity.
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Clinical Relevance: While Dimethylenastron itself is primarily a research tool, its structural insights paved the way for third-generation clinical candidates like Ispinesib (SB-715992) and Filanesib (ARRY-520) , which utilize similar allosteric binding modes but with distinct chemical scaffolds (quinazolines/thiadiazolines) to improve solubility and half-life.
References
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Mayer, T. U., et al. (1999). "Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen."[7] Science, 286(5441), 971-974. Link
- Found
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Gartner, M., et al. (2005). "Development and biological evaluation of potent and specific inhibitors of mitotic kinesin Eg5." ChemBioChem, 6(7), 1173-1177.[6] Link
- Describes the synthesis and superior potency of Dimethylenastron.
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Kaan, H. Y., et al. (2010). "Structural basis for inhibition of Eg5 by dihydropyrimidines: stereoselectivity of antimitotic inhibitors enastron, dimethylenastron and fluorastrol."[8][9] Journal of Medicinal Chemistry, 53(15), 5676-5683. Link
- Crystal structures explaining the binding mode and stereoselectivity of Dimethylenastron.
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DeBonis, S., et al. (2004). "In vitro screening for inhibitors of the human mitotic kinesin Eg5 with the ATPase assay." Analytical Biochemistry, 325(2), 236-243. Link
- Source for the
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Selleck Chemicals. "Dimethylenastron Product Datasheet & Biological Activity." Link
- Verification of commercial IC50 values and chemical properties.
Sources
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- 8. Structural basis for inhibition of Eg5 by dihydropyrimidines: stereoselectivity of antimitotic inhibitors enastron, dimethylenastron and fluorastrol - PubMed [pubmed.ncbi.nlm.nih.gov]
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